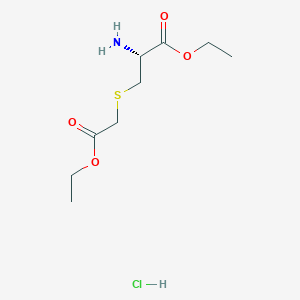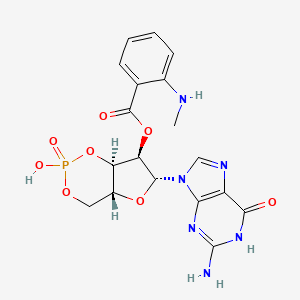
Mant-cgmp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methylanthraniloyl-guanosine 3’,5’-cyclic monophosphate (Mant-cgmp) is a fluorescently labeled analog of guanosine 3’,5’-cyclic monophosphate (cgmp). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for various phosphodiesterases and its utility in fluorescence-based assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mant-cgmp is synthesized by attaching a N’-methylanthraniloyl (Mant) group to the ribose moiety of cgmp. The synthesis involves the reaction of cgmp with N’-methylanthranilic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Mant-cgmp primarily undergoes hydrolysis reactions catalyzed by phosphodiesterases. These reactions result in the cleavage of the cyclic phosphate bond, leading to the formation of guanosine monophosphate (GMP) and the release of the Mant group .
Common Reagents and Conditions
The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include various phosphodiesterases, which facilitate the cleavage of the cyclic phosphate bond .
Major Products Formed
The major products formed from the hydrolysis of this compound are guanosine monophosphate (GMP) and the free Mant group .
Scientific Research Applications
Mant-cgmp is extensively used in scientific research due to its fluorescent properties, which allow for the real-time monitoring of enzymatic reactions. Some key applications include:
Biochemistry: Used to study the kinetics and substrate specificity of phosphodiesterases.
Pharmacology: Employed in the development and testing of phosphodiesterase inhibitors.
Cell Biology: Utilized to investigate intracellular signaling pathways involving cgmp.
Medical Research: Applied in studies related to cardiovascular diseases and neurodegenerative disorders.
Mechanism of Action
Mant-cgmp exerts its effects by acting as a substrate for phosphodiesterases. Upon binding to the active site of the enzyme, the cyclic phosphate bond is cleaved, resulting in a change in fluorescence. This change in fluorescence can be quantitatively measured to monitor the enzymatic activity . The primary molecular targets are the various isoforms of phosphodiesterases, which play a crucial role in regulating intracellular levels of cyclic nucleotides .
Comparison with Similar Compounds
Mant-cgmp is unique due to its fluorescent properties, which make it a valuable tool for real-time monitoring of enzymatic reactions. Similar compounds include:
Mant-camp: A fluorescent analog of adenosine 3’,5’-cyclic monophosphate (camp), used in similar applications.
This compound stands out due to its specific interaction with phosphodiesterases and its utility in studying cgmp-related signaling pathways .
Properties
CAS No. |
83707-15-7 |
|---|---|
Molecular Formula |
C18H19N6O8P |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
WKGUYUNJVBVOOQ-XNIJJKJLSA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)O)O[C@H]2N4C=NC5=C4N=C(NC5=O)N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)O)OC2N4C=NC5=C4N=C(NC5=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)
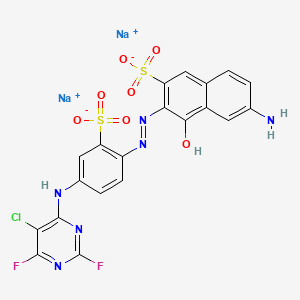

![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
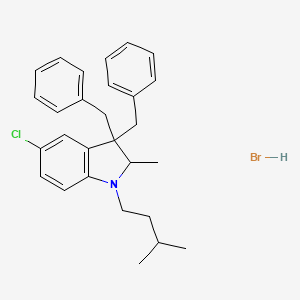
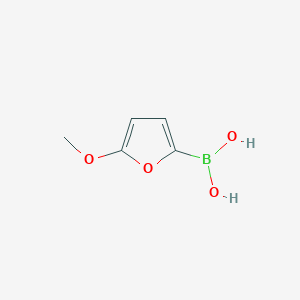
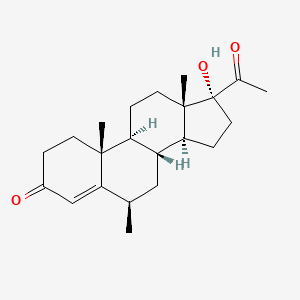
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)

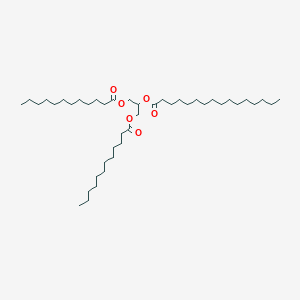
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B13408196.png)

![tert-butyl N-[(5S)-5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate;hydron;tetrafluoroborate](/img/structure/B13408208.png)
